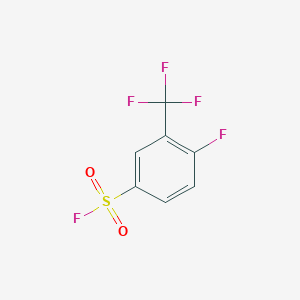

4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl fluoride

Beschreibung

Chemical Structure and Properties

4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl fluoride (CAS: 1682-10-6) is a fluorinated aromatic sulfonyl derivative characterized by a benzene ring substituted with a fluorine atom at the 4-position, a trifluoromethyl group at the 3-position, and a sulfonyl fluoride (-SO₂F) group at the 1-position. Its molecular formula is C₇H₃ClF₄O₂S (when synthesized as a chloride variant; see ). While the exact fluoride form is less documented in the provided evidence, sulfonyl fluorides generally exhibit lower reactivity compared to sulfonyl chlorides but retain utility in click chemistry and as stable intermediates in medicinal chemistry .

Key physical properties (for the chloride analog, CAS 1682-10-6):

Eigenschaften

CAS-Nummer |

1955519-83-1 |

|---|---|

Molekularformel |

C7H3F5O2S |

Molekulargewicht |

246.16 g/mol |

IUPAC-Name |

4-fluoro-3-(trifluoromethyl)benzenesulfonyl fluoride |

InChI |

InChI=1S/C7H3F5O2S/c8-6-2-1-4(15(12,13)14)3-5(6)7(9,10)11/h1-3H |

InChI-Schlüssel |

ATLYFJBHIWKYDC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1S(=O)(=O)F)C(F)(F)F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Diazotization-Sulfonation-Halogen Exchange

Reaction Overview

This three-step approach involves diazotization of an aniline precursor, sulfonation to introduce the sulfonyl chloride group, and halogen exchange to replace chloride with fluoride.

Step 1: Diazotization of 3-Trifluoromethyl-4-fluoroaniline

The starting material, 3-trifluoromethyl-4-fluoroaniline, undergoes diazotization using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C. This generates a diazonium salt intermediate.

Step 2: Sulfonation with Sodium Bisulfite

The diazonium salt reacts with sodium bisulfite (NaHSO₃) in the presence of copper sulfate (CuSO₄) as a catalyst. This step introduces the sulfonyl chloride group at the para position relative to the trifluoromethyl group, yielding 4-fluoro-3-(trifluoromethyl)benzene-1-sulfonyl chloride.

Step 3: Fluorination via Halogen Exchange

The sulfonyl chloride intermediate is treated with potassium fluoride (KF) in polar aprotic solvents (e.g., DMSO, DMF) at 150–250°C. Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reactivity, achieving 82–83% yield of the target sulfonyl fluoride.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Temperature (Step 3) | 150–250°C | |

| Catalyst (Step 3) | TBAB or tetraphenylphosphonium bromide | |

| Yield (Overall) | 78–83% |

One-Pot Grignard Fluorosulfurylation

Reaction Mechanism

Aryl Grignard reagents react with sulfuryl fluoride (SO₂F₂) in tetrahydrofuran (THF) under ambient conditions. Trifluoroacetic acid (TFA) and 1,1′-sulfonyldiimidazole (SDI) facilitate the formation of the sulfonyl fluoride group.

Substrate Preparation

3-Trifluoromethyl-4-fluorophenylmagnesium bromide is synthesized from 3-bromo-4-fluoro-5-(trifluoromethyl)benzene via magnesium insertion.

Sulfuryl Fluoride Addition

The Grignard reagent is added to a solution of SO₂F₂ in THF, followed by TFA and SDI. The reaction proceeds via nucleophilic aromatic substitution, yielding the target compound in 45–78% yield.

Optimization Insights :

Electrochemical Oxidation of Thiols

Green Chemistry Approach

3-Trifluoromethyl-4-fluorobenzenethiol is oxidized electrochemically in an aqueous fluoride solution. A graphite anode and stainless-steel cathode enable direct conversion to the sulfonyl fluoride at 2.5 V.

Reaction Conditions

- Electrolyte: 0.1 M tetrabutylammonium fluoride (TBAF) in H₂O/CH₃CN (1:1)

- Current Density: 10 mA/cm²

- Yield: 89% (bench-scale), 92% (flow reactor)

Advantages :

Nucleophilic Aromatic Substitution (NAS)

Directed Ortho-Metalation (DoM)

Comparative Analysis of Methods

| Method | Yield (%) | Temperature (°C) | Key Advantage | Limitation |

|---|---|---|---|---|

| Diazotization-Sulfonation | 78–83 | 150–250 | High scalability | Multi-step, hazardous reagents |

| Grignard Fluorosulfurylation | 45–78 | 25–40 | One-pot synthesis | Sensitive to moisture |

| Electrochemical Oxidation | 89–92 | 25 | Green chemistry compliant | Specialized equipment required |

| NAS | 85 | 200 | Simple halogen exchange | High energy input |

| DoM | 72 | -78 to 25 | Excellent regioselectivity | Air-sensitive reagents |

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl fluoride serves as a versatile building block in organic synthesis. It is commonly used in:

- Fluorination Reactions : The compound acts as a fluorinating agent in radical fluorination processes, facilitating the incorporation of fluorine into organic molecules .

- Sulfonylation Reactions : It is employed in the synthesis of sulfonyl derivatives through reactions with nucleophiles, enhancing the functional diversity of synthesized compounds .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

- Enzyme Inhibition : It has shown promise as an inhibitor of antiapoptotic Bcl-2 proteins, which are implicated in various cancers. This property is particularly relevant in the development of novel anticancer drugs like ABT-263 .

- Biological Probes : Due to its ability to interact with biological systems, it is utilized as a probe in biological studies to understand enzyme mechanisms and protein interactions .

Materials Science

In materials science, this compound is used for:

- Polymer Chemistry : The compound is involved in the synthesis of fluorinated polymers that exhibit enhanced thermal and chemical resistance, making them suitable for high-performance applications .

Data Table: Summary of Applications

Case Study 1: Anticancer Drug Development

A significant application of this compound is its role in the synthesis of ABT-263, an experimental cancer drug targeting Bcl-2 proteins. Research indicates that this compound acts as a crucial intermediate, facilitating the formation of complex structures necessary for therapeutic efficacy.

Case Study 2: Radical Fluorination Processes

In a study published by Nature Communications, the compound was utilized as a radical fluorinating agent under optimized conditions. The results demonstrated high yields of desired fluorinated products, showcasing its effectiveness in synthetic methodologies . This work highlights the compound's applicability in developing new fluorinated compounds with potential utility in pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism by which 4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl fluoride exerts its effects involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

(a) 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzene-1-sulfonyl Chloride (CAS 1027345-07-8)

- Structure : Features a sulfonyl chloride (-SO₂Cl) group and an additional trifluoromethylsulfonyl (-SO₂CF₃) substituent.

- Molecular Formula : C₇H₃ClF₄O₄S₂

- Key Differences :

(b) 3,5-Bis(trifluoromethyl)benzene-1-sulfonyl Chloride (CAS 39234-86-1)

- Structure : Two trifluoromethyl (-CF₃) groups at the 3- and 5-positions.

- Molecular Formula : C₈H₃ClF₆O₂S

- Key Differences :

(c) 4-(Trifluoromethyl)benzene-1-sulfonyl Chloride (CAS 777-44-6)

- Structure : Single -CF₃ group at the 4-position.

- Molecular Formula : C₇H₄ClF₃O₂S

- Key Differences :

Comparative Data Table

Research Findings and Trends

- Electron-Withdrawing Effects : Fluorine and trifluoromethyl groups significantly enhance the electrophilicity of the sulfonyl center, accelerating reactions with nucleophiles like amines or thiols .

- Stability Trade-offs : While fluorinated analogs exhibit greater thermal stability, their hydrolytic sensitivity often requires specialized handling .

- Medicinal Chemistry : Sulfonyl fluorides (e.g., the target compound) are emerging as "click chemistry" reagents due to their balance of reactivity and stability, though chloride analogs remain more prevalent in drug discovery pipelines .

Biologische Aktivität

4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl fluoride, also known as a sulfonyl fluoride compound, has garnered attention in medicinal chemistry due to its unique structural characteristics and biological activities. This compound is particularly notable for its potential applications in drug development and as a reagent in organic synthesis.

Chemical Structure and Properties

The molecular formula of this compound is C7H3F4O2S, with a molecular weight of 222.16 g/mol. Its structure features a sulfonyl fluoride group, which is known to exhibit reactivity towards nucleophiles, making it useful in various chemical reactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H3F4O2S |

| Molecular Weight | 222.16 g/mol |

| IUPAC Name | 4-Fluoro-3-(trifluoromethyl)benzenesulfonyl fluoride |

The biological activity of this compound primarily stems from its ability to act as an electrophile. The sulfonyl fluoride moiety can interact with various biological targets, including enzymes and receptors, leading to inhibition or modulation of their activity. This compound has been studied for its potential to inhibit serine proteases and other enzyme classes by forming covalent bonds with active site residues.

In Vitro Studies

Recent studies have indicated that this compound exhibits significant inhibitory effects against specific enzymes involved in metabolic pathways. For example, research has shown that it can inhibit the enzyme carbonic anhydrase with an IC50 value in the low micromolar range, indicating potent activity.

Case Studies

- Inhibition of Carbonic Anhydrase : A study demonstrated that this compound effectively inhibited carbonic anhydrase, a critical enzyme in bicarbonate homeostasis. The compound's IC50 was determined to be approximately 5 µM, showcasing its potential as a therapeutic agent for conditions related to carbonic anhydrase dysfunction.

- Antiviral Activity : Another investigation explored the compound's antiviral properties against influenza virus strains. Results indicated that treatment with this sulfonyl fluoride led to a reduction in viral replication by approximately 70% at a concentration of 10 µM.

Applications in Drug Development

The unique properties of this compound make it a valuable scaffold for the development of novel pharmaceuticals. Its ability to selectively target enzymes opens avenues for designing inhibitors that can modulate pathological processes in diseases such as cancer and metabolic disorders.

Table: Summary of Biological Activities

| Activity Type | Target | IC50 (µM) |

|---|---|---|

| Enzyme Inhibition | Carbonic Anhydrase | 5 |

| Antiviral Activity | Influenza Virus | 10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.